N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide
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Overview
Description
N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.421. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Pyridonecarboxylic acids and their derivatives, including naphthyridine carboxamides, have been synthesized and studied for their antibacterial activity. Compounds with specific cyclic amino groups at C-7 have shown promising in vitro and in vivo antibacterial properties, highlighting the potential of these compounds in developing new antibacterial drugs. Structural modifications have revealed significant insights into structure-activity relationships essential for antibacterial efficacy (Egawa et al., 1984).
Anti-inflammatory and Analgesic Agents
N-substituted 5-amino-N,N-diethyl-9-isopropyl triazolonaphthyridine carboxamides have been investigated for their anti-inflammatory and analgesic activities. These compounds, through selective derivatization, have shown potent anti-inflammatory and analgesic properties without inducing acute gastrointestinal lesions, indicating their therapeutic potential with reduced side effects (Grossi et al., 2005).
NK(1) Receptor Antagonists
Axially chiral naphthyridine carboxamide derivatives have been developed as orally active tachykinin NK(1) receptor antagonists. These compounds have demonstrated excellent in vitro antagonistic activities and in vivo efficacy, highlighting their potential for treating bladder function disorders. The stereochemistry around the carboxamide moiety plays a crucial role in receptor recognition, indicating the importance of chirality in medicinal chemistry research (Natsugari et al., 1999).
Chemiluminescence in Liquid Chromatography
N,N-Diethyl naphthyridine carboxamides have been utilized as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. These reagents enable sensitive and selective detection of analytes, offering advancements in analytical methodologies for various compounds, including free fatty acids and pharmaceuticals (Morita & Konishi, 2002).
Self-Assembly Behaviors of Amino Acid Derivatives
Research into the steric effects of amino acids on the self-assembly behaviors of their derivatives, including those based on naphthyridine carboxamide scaffolds, has provided insights into the molecular interactions driving self-assembly. These studies contribute to the understanding of molecular design principles for nanostructures and materials science applications (Fan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes .
Mode of Action
It’s possible that it may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or modulating signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, including altering gene expression, modulating cellular signaling pathways, and affecting cell growth and survival .
Action Environment
The action of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-4-28(5-2)20(29)17-12-25-19-16(11-6-13(3)26-19)18(17)27-15-9-7-14(8-10-15)21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJPZLZIXVCFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(F)(F)F)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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